Cas no 2228205-01-2 (1-(1-tert-butyl-1H-pyrazol-4-yl)-3,3-difluorocyclobutan-1-amine)

1-(1-tert-Butyl-1H-pyrazol-4-yl)-3,3-difluorocyclobutan-1-amine is a specialized cyclobutane derivative featuring a tert-butyl-substituted pyrazole moiety and difluorinated cyclobutane ring. Its unique structure imparts enhanced stability and steric hindrance, making it a valuable intermediate in medicinal chemistry and agrochemical research. The presence of difluorinated cyclobutane contributes to improved metabolic stability and bioavailability, while the tert-butyl group enhances lipophilicity. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and other targeted therapeutics. Its well-defined synthetic pathway allows for scalable production, ensuring consistent quality for research and industrial applications.
1-(1-tert-butyl-1H-pyrazol-4-yl)-3,3-difluorocyclobutan-1-amine structure
2228205-01-2 structure
Product Name:1-(1-tert-butyl-1H-pyrazol-4-yl)-3,3-difluorocyclobutan-1-amine
CAS No:2228205-01-2
MF:C11H17F2N3
MW:229.269589185715
CID:6449412
PubChem ID:165851467
Update Time:2025-05-26

1-(1-tert-butyl-1H-pyrazol-4-yl)-3,3-difluorocyclobutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(1-tert-butyl-1H-pyrazol-4-yl)-3,3-difluorocyclobutan-1-amine
    • 2228205-01-2
    • EN300-1952725
    • Inchi: 1S/C11H17F2N3/c1-9(2,3)16-5-8(4-15-16)10(14)6-11(12,13)7-10/h4-5H,6-7,14H2,1-3H3
    • InChI Key: UHBHTZSCFSGXBE-UHFFFAOYSA-N
    • SMILES: FC1(CC(C2C=NN(C(C)(C)C)C=2)(C1)N)F

Computed Properties

  • Exact Mass: 229.13905388g/mol
  • Monoisotopic Mass: 229.13905388g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 43.8Ų

1-(1-tert-butyl-1H-pyrazol-4-yl)-3,3-difluorocyclobutan-1-amine Pricemore >>

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Additional information on 1-(1-tert-butyl-1H-pyrazol-4-yl)-3,3-difluorocyclobutan-1-amine

Introduction to 1-(1-tert-butyl-1H-pyrazol-4-yl)-3,3-difluorocyclobutan-1-amine (CAS No. 2228205-01-2) in Modern Chemical and Pharmaceutical Research

The compound 1-(1-tert-butyl-1H-pyrazol-4-yl)-3,3-difluorocyclobutan-1-amine, identified by its CAS number 2228205-01-2, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, featuring a pyrazole core substituted with a tert-butyl group and a difluorocyclobutane moiety, has garnered attention in recent years due to its unique structural features and potential biological activities. The combination of these structural elements not only enhances its chemical stability but also opens up novel avenues for therapeutic applications.

In the realm of medicinal chemistry, the strategic placement of fluorine atoms is well-documented for modulating metabolic pathways and improving pharmacokinetic properties. The 3,3-difluorocyclobutane group in this compound introduces rigidity to the molecular framework, which can be crucial for binding affinity and selectivity in drug design. This structural motif has been explored in various contexts, including the development of kinase inhibitors and antimicrobial agents, where steric constraints play a pivotal role.

The pyrazole scaffold is another cornerstone in pharmaceutical research, known for its versatility as a bioisostere and pharmacophore. Its five-membered ring system provides a balance of electronic distribution and spatial orientation, making it an ideal candidate for modulating receptor interactions. In particular, the presence of a tert-butyl substituent at the 1-position of the pyrazole ring adds lipophilicity while maintaining overall solubility, which is critical for oral bioavailability. This dual functionality has been leveraged in the design of novel compounds targeting neurological disorders and inflammatory pathways.

Recent studies have highlighted the potential of this compound as a lead structure in the development of small-molecule inhibitors. The difluorocyclobutane moiety has been shown to enhance binding interactions with target proteins by introducing hydrophobic pockets and improving van der Waals contacts. Furthermore, computational modeling suggests that this compound exhibits favorable binding affinities with enzymes involved in metabolic diseases. Such findings align with broader trends in drug discovery, where structural optimization is driven by both experimental data and predictive simulations.

One particularly intriguing aspect of 1-(1-tert-butyl-1H-pyrazol-4-yl)-3,3-difluorocyclobutan-1-amine is its potential role in modulating signaling pathways associated with cancer metabolism. Emerging research indicates that fluorinated heterocycles can disrupt aberrant metabolic networks by interfering with key enzymes like hexokinase and lactate dehydrogenase. The unique combination of substituents in this compound may offer a selective approach to targeting these pathways without compromising normal cellular functions.

The synthesis of this compound also exemplifies advancements in synthetic methodologies. The introduction of the difluorocyclobutane group requires precise control over reaction conditions to ensure high yield and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the core pyrazole ring, followed by functionalization at the 4-position with the desired substituents. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of robust methodologies in translating laboratory discoveries into viable therapeutics.

In conclusion, 1-(1-tert-butyl-1H-pyrazol-4-yl)-3,3-difluorocyclobutan-1-amine (CAS No. 2228205-01-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features—combining a pyrazole scaffold with a tert-butyl group and a difluorocyclobutane moiety—position it as a versatile building block for drug discovery efforts targeting metabolic diseases, neurological disorders, and cancer metabolism. As computational tools continue to refine our understanding of molecular interactions, compounds like this one will undoubtedly play an increasingly significant role in shaping future therapeutic strategies.

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